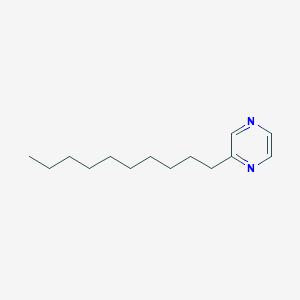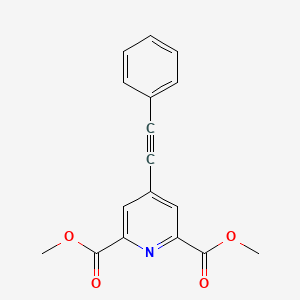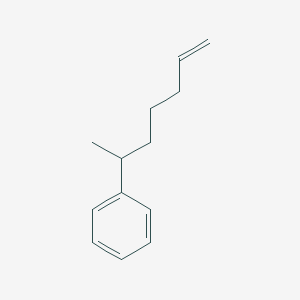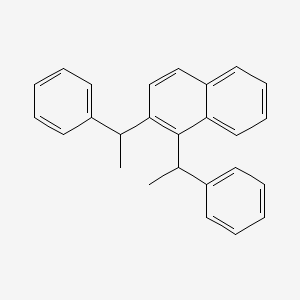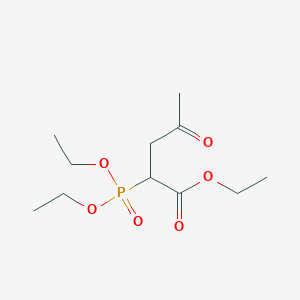
Tetrabutylphosphanium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphanium dihydrogen phosphate is a synthetic reagent commonly used in various chemical and biological applications. It is known for its ability to serve as a pH buffer and is often utilized in high-performance liquid chromatography (HPLC) and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylphosphanium dihydrogen phosphate typically involves the reaction of tetrabutylphosphanium hydroxide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)4P+OH−+H3PO4→(C4H9)4P+H2PO4−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphanium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrabutylphosphanium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tetrabutylphosphanium phosphate, various phosphine derivatives, and substituted phosphates. These products have diverse applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Tetrabutylphosphanium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polymers and catalysts.
Biology: Serves as a buffer in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of tetrabutylphosphanium dihydrogen phosphate involves its ability to form hydrogen bonds with other molecules, particularly proteins. This binding alters the structure and function of proteins, contributing to its surfactant properties and capacity to reduce surface tension in water and other liquids .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium dihydrogen phosphate
- Tetrabutylammonium phosphate monobasic
- Tetrabutylammonium hydrogensulfate
Uniqueness
Tetrabutylphosphanium dihydrogen phosphate is unique due to its specific molecular structure, which allows it to form stable hydrogen bonds and exhibit distinct surfactant properties. This makes it particularly useful in applications requiring precise pH control and surface tension reduction .
Propiedades
Número CAS |
114609-46-0 |
|---|---|
Fórmula molecular |
C16H38O4P2 |
Peso molecular |
356.42 g/mol |
Nombre IUPAC |
dihydrogen phosphate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
OGFHTNWDEFPSQQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



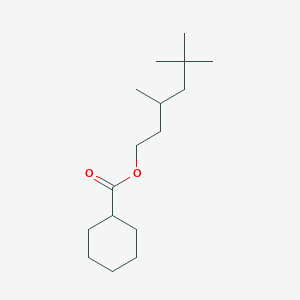
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
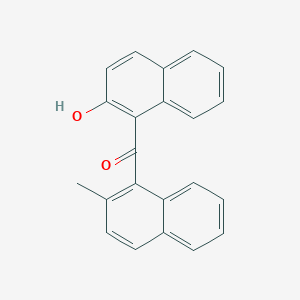
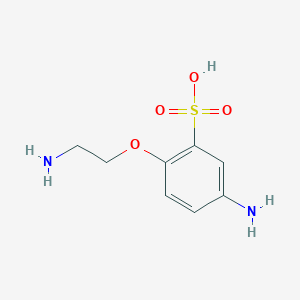
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

